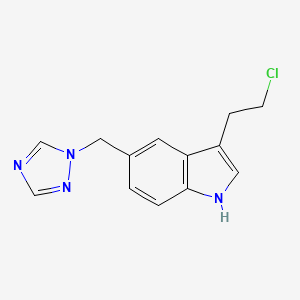

3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole is a chemical compound with the molecular formula C13H13ClN4. It is a derivative of rizatriptan, a well-known medication used to treat migraines. The compound is characterized by the presence of a chlorine atom and a dimethylamino group attached to the rizatriptan structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole typically involves the chlorination of rizatriptan. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of migraines and other neurological disorders.

Wirkmechanismus

3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole exerts its effects by acting as an agonist at serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. This action leads to the constriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which helps alleviate migraine symptoms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rizatriptan: The parent compound, used for migraine treatment.

Sumatriptan: Another triptan used for migraines, with a different side chain structure.

Zolmitriptan: Similar to rizatriptan but with a different substitution pattern on the indole ring.

Uniqueness

3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole is unique due to the presence of both a chlorine atom and a dimethylamino group, which may confer distinct pharmacological properties compared to other triptans. Its specific receptor binding profile and metabolic stability are areas of ongoing research .

Biologische Aktivität

3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole, commonly referred to as Rizatriptan EP Impurity G, is a chemical compound that has garnered interest due to its potential biological activities. This compound is an impurity of Rizatriptan Benzoate, a selective serotonin receptor agonist primarily used in the treatment of migraines. Understanding the biological activity of this compound can provide insights into its pharmacological properties and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₁₃ClN₄. It features a chloroethyl group and a triazole ring, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The primary mechanism through which this compound exerts its effects is likely related to its interaction with serotonin receptors. As an impurity of Rizatriptan, it may influence serotonin pathways, which are crucial in the modulation of pain and mood.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Antimigraine Activity : As a derivative of Rizatriptan, it may share similar properties in alleviating migraine symptoms by acting on 5-HT_1B and 5-HT_1D receptors.

- Antitumor Potential : Some studies suggest that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. The presence of the indole structure may enhance this activity through mechanisms such as apoptosis induction.

Case Studies

A study conducted on triazole derivatives demonstrated that compounds with similar structural motifs to this compound showed promising results in inhibiting tumor growth in vitro. Specifically:

- In Vitro Studies : Researchers found that certain derivatives inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis.

- In Vivo Studies : Animal models treated with triazole derivatives exhibited reduced tumor sizes compared to control groups, suggesting potential for further development.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-(2-chloroethyl)-5-(1,2,4-triazol-1-ylmethyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18/h1-2,5-6,8-9,16H,3-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXSXTJZLPJJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000673-59-5 |

Source

|

| Record name | Rizatriptan benzoate impurity G [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000673595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(DIMETHYLAMINO)CHLORORIZATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F3ZMW509E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.